molecular formula C19H19NO5S B2976175 N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034281-39-3

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2976175
CAS No.: 2034281-39-3
M. Wt: 373.42
InChI Key: CLNMIKLTBCJKQY-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound with a unique structure that combines a benzofuran moiety with a benzodioxine sulfonamide group

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . The future research in this area may focus on the discovery of new drugs in the fields of drug invention and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and benzodioxine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives, while the benzodioxine sulfonamide group can be prepared by sulfonation of the corresponding benzodioxine precursor. The final step involves coupling these intermediates under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzodioxine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide
  • N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of both benzofuran and benzodioxine moieties, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c21-26(22,16-7-8-18-19(13-16)24-11-10-23-18)20-9-3-5-15-12-14-4-1-2-6-17(14)25-15/h1-2,4,6-8,12-13,20H,3,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMIKLTBCJKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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